N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide
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Overview
Description
N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the cinnamamide moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide, also known as PHTPP, is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). These receptors are involved in mediating the effects of estrogen hormones, which play crucial roles in a variety of biological processes, including reproductive development and function, cardiovascular health, bone integrity, cognitive function, and behavior .
Mode of Action
PHTPP acts as a highly selective antagonist of ERβ . It possesses 36-fold selectivity for ERβ over ERα . As an antagonist, PHTPP binds to ERβ and inhibits its activity, thereby blocking the effects of estrogen hormones that act through this receptor .
Biochemical Pathways
Estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
Pharmacokinetics
It is known to be soluble in dmso .
Result of Action
The molecular and cellular effects of PHTPP’s action largely depend on the specific biological context. In ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth . This suggests that blocking ERβ activity can promote cell proliferation in certain contexts, likely by shifting the balance of estrogen signaling towards the effects mediated by ERα .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 2,4-dichloropyrimidine under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Cinnamamide Moiety: The final step involves the coupling of the pyrazolo[1,5-a]pyrimidine derivative with cinnamic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamamide moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the cinnamamide group, potentially yielding reduced analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The pyrazolo[1,5-a]pyrimidine core is known to interact with various biological targets, making it a valuable scaffold for drug discovery.
Medicine
In medicine, derivatives of this compound have shown promise as anticancer agents. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a suitable candidate for further development.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolo-pyrimidine derivative with similar biological activities but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent enzyme inhibitory activity, particularly against cyclin-dependent kinases.
Uniqueness
N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide is unique due to the presence of the trifluoromethyl group and the cinnamamide moiety, which confer distinct chemical and biological properties. These features enhance its potential as a versatile scaffold for drug discovery and other scientific applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering numerous opportunities for further research and development.
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)13-8-14-20-9-12(10-23(14)22-13)21-15(24)7-6-11-4-2-1-3-5-11/h1-10H,(H,21,24)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUXLEIZUMIHJI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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